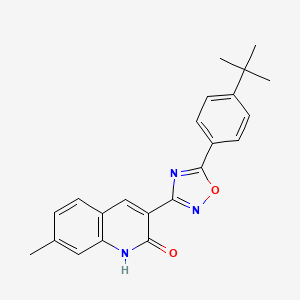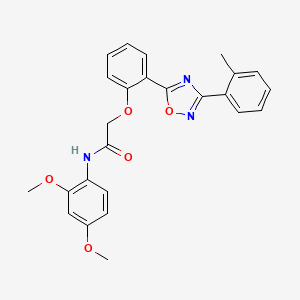
N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic compound used in scientific research. It is also known as DPA-714 and is classified as a peripheral benzodiazepine receptor (PBR) ligand. This compound has gained significant attention in recent years due to its potential applications in various research fields.
作用機序
N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide binds to the PBR, which is located in the outer mitochondrial membrane. The PBR is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. Activation of the PBR by ligands such as N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can modulate these processes.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-cancer effects in various cancer cell lines. Additionally, this compound has been shown to modulate mitochondrial function and apoptosis.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its specificity for the PBR. This allows researchers to investigate the role of PBR in various cellular processes. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe option for use in lab experiments. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate the role of PBR in various disease states, including neurodegenerative diseases and cancer. Additionally, researchers can investigate the effects of PBR ligands on mitochondrial function and apoptosis in different cell types. Another direction is to develop more potent and selective PBR ligands for use in imaging and therapeutic applications.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be achieved through a multistep process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to produce 2,4-dimethoxychalcone. The second step involves the reaction of 2,4-dimethoxychalcone with o-tolyl hydrazine to produce 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-(2-bromoethoxy)phenol to produce N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has various applications in scientific research. It has been used as a radioligand for imaging studies of PBR in the brain and peripheral tissues. It has also been used in studies investigating the role of PBR in neuroinflammation, neurodegeneration, and cancer. Additionally, this compound has been used in studies investigating the effects of PBR ligands on mitochondrial function and apoptosis.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-4-5-9-18(16)24-27-25(33-28-24)19-10-6-7-11-21(19)32-15-23(29)26-20-13-12-17(30-2)14-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXRXAWJAWEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


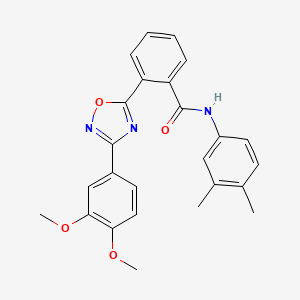
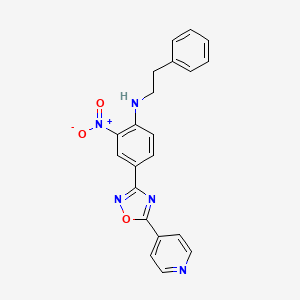
![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)
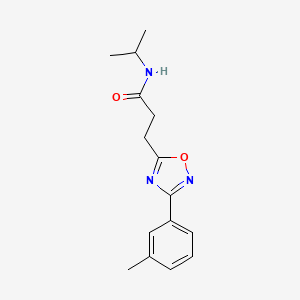
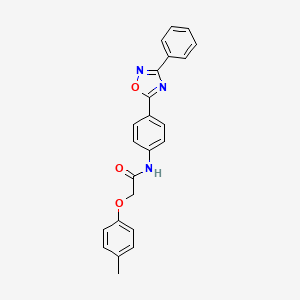


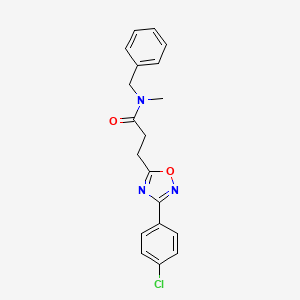

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)

![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)
